molecular formula C11H15BrN2O B1413422 (1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol CAS No. 1807916-56-8

(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol

Cat. No.: B1413422
CAS No.: 1807916-56-8
M. Wt: 271.15 g/mol
InChI Key: KHEXWUJOTNAYID-UWVGGRQHSA-N
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Description

(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimalarial Activity

A study by Werbel et al. (1986) focused on the synthesis of a series of compounds, including derivatives similar to "(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol". These compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice. The research also explored quantitative structure-activity relationships, finding that antimalarial potency correlated with specific properties of the phenyl ring substituents. This class of compounds exhibited promising pharmacokinetic properties, encouraging further clinical trials (Werbel et al., 1986).

Renin Inhibitory Activity

Another study by Roberts et al. (1990) synthesized and evaluated a series of 1,2,4-triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. The series incorporated mimetics similar to the structure of "this compound". These compounds showed potent inhibitory activity and effectively lowered blood pressure in animal models, highlighting their potential as therapeutics for hypertension (Roberts et al., 1990).

Ribosomal Protein S6 Phosphorylation

Krieg et al. (1988) investigated the phosphorylation sites induced by cycloheximide on ribosomal protein S6. The study provided insights into the specific amino acid segments involved in this phosphorylation process, contributing to a better understanding of protein synthesis and its regulation. Although not directly related to the compound , the study's insights into cycloheximide's action on protein synthesis are relevant to understanding the broader scope of amino cyclohexane derivatives' roles in biological processes (Krieg et al., 1988).

Metabolic Studies

Kanamori et al. (2002) conducted in vivo metabolic studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to "this compound". The study identified various metabolites and provided insight into metabolic pathways operative in rats. Understanding the metabolism of such compounds is crucial for their potential therapeutic applications and safety profiles (Kanamori et al., 2002).

Properties

IUPAC Name

(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-8-5-6-11(13-7-8)14-9-3-1-2-4-10(9)15/h5-7,9-10,15H,1-4H2,(H,13,14)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEXWUJOTNAYID-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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